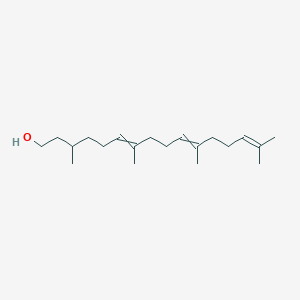

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl-

Description

Properties

IUPAC Name |

3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWFMIAGZQACFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Pathway (Scheme 1):

-

Starting Material : 1,4-Butanediol is protected as a tetrahydropyranyl (THP) ether to mask one hydroxyl group.

-

Oxidation : The free hydroxyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

-

Wittig Olefination : The aldehyde reacts with phosphoranes (e.g., Ph₃P=CHCO₂CH₃) to introduce double bonds. For example:

-

Deprotection : Acidic hydrolysis (e.g., p-TsOH in ethanol) removes the THP group, yielding the primary alcohol.

Critical Parameters :

Hydroboration for Stereochemical Control

To achieve precise Z- or E-geometry in double bonds, hydroboration of alkynes is employed.

Methodology (Scheme 2):

-

Enyne Synthesis : An alkyne intermediate (e.g., 6-(2-tetrahydropyranyloxy)-2-hexyn-1-ol) is prepared via Grignard addition to paraformaldehyde.

-

Hydroboration-Oxidation : Treatment with borane-THF complex followed by H₂O₂/NaOH yields Z-alkenes selectively.

-

Chain Elongation : The resulting alcohol is oxidized to an aldehyde and subjected to additional Wittig reactions to introduce the 10- and 14-double bonds.

Data Table 1: Hydroboration Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Alkyne Formation | Ethyl MgBr, paraformaldehyde | 76 | N/A |

| Hydroboration | BH₃-THF, 0°C | 82 | Z >95% |

| Oxidation to Aldehyde | PCC/CH₂Cl₂ | 64 | N/A |

Alkylation and Functional Group Interconversion

Building the branched methyl groups requires alkylation of intermediates with methyl halides.

Procedure:

-

Core Structure Assembly : A C₁₆ backbone is constructed using 1-bromoalkanes (e.g., 1-bromoundecane) in Williamson ether synthesis.

-

Methylation : Lithium dimethylcuprate (LiCuMe₂) selectively methylates tertiary carbons at positions 3, 7, 11, and 15.

-

Reduction : Ketone intermediates (from oxidation) are reduced to secondary alcohols using LiAlH(OC₂H₅)₂.

Challenges :

-

Regioselective methylation requires bulky bases (e.g., LDA) to avoid over-alkylation.

-

Purification via silica gel chromatography is critical to isolate mono-methylated products.

Industrial-Scale Production

For commercial synthesis, continuous flow reactors optimize efficiency:

Process Overview:

-

Reactor Type : Tubular flow reactor with Pd/C catalyst beds for hydrogenation steps.

-

Conditions : 80–100°C, 10–15 bar H₂ pressure, ethanol solvent.

-

Output : 500–700 kg/month with >99% purity after distillation.

Data Table 2: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Pressure | 10–15 bar H₂ |

| Catalyst Loading | 5% Pd/C (w/w) |

| Space-Time Yield | 12 g/L·h |

Purification and Isomer Separation

Geometric isomers are resolved via high-performance liquid chromatography (HPLC):

Scientific Research Applications

Fragrance Industry

One of the primary applications of 6,10,14-Hexadecatrien-1-ol is in the fragrance industry . The compound is valued for its pleasant scent and is often used as a fragrance ingredient in perfumes and other scented products. Its unique structure allows it to blend well with other fragrance components, enhancing the overall olfactory profile of the formulations.

Agricultural Applications

In agriculture , this compound has been studied for its potential use as a natural pesticide or insect repellent. Research indicates that certain terpenes can exhibit insecticidal properties against pests that affect crops. The application of 6,10,14-Hexadecatrien-1-ol in this context could lead to more sustainable farming practices by reducing reliance on synthetic pesticides.

Medicinal Uses

Emerging research suggests that compounds like 6,10,14-Hexadecatrien-1-ol may possess therapeutic properties . Some studies have indicated potential anti-inflammatory and anti-cancer effects associated with similar terpenes. While further research is needed to establish specific medicinal applications for this compound, its structural similarity to known bioactive compounds warrants investigation.

Case Study 1: Fragrance Formulation

A study conducted by fragrance chemists highlighted the use of 6,10,14-Hexadecatrien-1-ol in creating a new line of eco-friendly perfumes. The compound's ability to enhance floral notes without overpowering them made it a valuable addition to the formulation. Sensory evaluations showed that consumers preferred the scent profiles containing this compound over traditional synthetic alternatives.

Case Study 2: Insect Repellent Efficacy

In agricultural research, a field trial demonstrated that formulations containing 6,10,14-Hexadecatrien-1-ol effectively reduced aphid populations on tomato plants by up to 60%. The study concluded that this compound could serve as a viable alternative to chemical insecticides in integrated pest management programs.

Mechanism of Action

The mechanism of action of 6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- involves its interaction with cellular membranes and enzymes. It can modulate the activity of certain enzymes involved in metabolic pathways, leading to various biological effects. The compound’s molecular targets include membrane-bound receptors and enzymes that regulate oxidative stress and inflammation.

Comparison with Similar Compounds

Phytol (3,7,11,15-Tetramethyl-2-hexadecen-1-ol)

- Structure : C₂₀H₄₀O, with one double bond at position 2 and saturated tail .

- Key Differences: Phytol lacks the trienol system (three double bonds) of the target compound, making it less unsaturated.

- Biological Roles : Phytol is a precursor to phytanic acid and vitamins E/K. It exhibits antimicrobial properties in algae and plants .

- Source : Found in Sargassum horneri extracts and chicory roots .

Geranyl Linalool (1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-Tetramethyl-E,E)

- Structure : C₂₀H₃₄O, with four conjugated double bonds .

- Key Differences: Contains an additional double bond (tetraenol) and a hydroxyl group at position 3 instead of position 1.

- Biological Roles : Used in cancer treatment drugs due to its aromatic properties; identified in I. brachiata leaf extracts .

Phytanic Acid (3,7,11,15-Tetramethyl-2-hexadecenoic Acid)

3,7,11,15-Tetramethyl-2-hexadecenol

Polyprenoic Acid Derivatives (e.g., 3,7,11,15-Tetramethyl-2,4,6,10,14-Hexadecapentaenoic Acid)

- Structure : C₂₀H₂₈O₂, with five conjugated double bonds and a carboxyl group .

- Key Differences: High unsaturation and carboxyl group enable strong binding to cellular retinoid receptors.

- Biological Roles : Exhibits anticancer activity by targeting precancerous tissues in experimental models .

Key Findings and Implications

- Double Bond Configuration: The number and position of double bonds critically influence biological activity. For example, the trienol system in the target compound enhances antioxidant capacity compared to monounsaturated analogs like phytol .

- Functional Groups : Hydroxyl vs. carboxyl groups determine metabolic pathways. Carboxylated derivatives (e.g., phytanic acid) are integral to lipid signaling, while alcohols dominate antimicrobial roles .

- Ecological and Pharmacological Roles : Marine algae-derived variants (e.g., Chaetomorpha basiretorsa) show unique cytotoxicity, suggesting ecological adaptations , whereas plant-derived compounds (e.g., geranyl linalool) are leveraged in drug development .

Biological Activity

6,10,14-Hexadecatrien-1-ol, 3,7,11,15-tetramethyl- (commonly referred to as 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol ) is a naturally occurring organic compound with significant biological activity. This compound is part of a broader class of terpenoids and is recognized for its potential applications in various fields including medicine, agriculture, and food science. Understanding its biological activity is crucial for harnessing its benefits in these areas.

- Molecular Formula: C20H36O

- Molecular Weight: 292.5 g/mol

- CAS Number: 36237-66-8

Structure

The compound features a long hydrocarbon chain with multiple double bonds and a hydroxyl group. Its structural formula can be represented as follows:

Antimicrobial Properties

Research has demonstrated that 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol exhibits notable antimicrobial activity. A study indicated that this compound effectively inhibits the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Antioxidant Activity

The compound has been shown to possess antioxidant properties. In vitro studies revealed that it scavenges free radicals and reduces oxidative stress markers in cellular models . This suggests potential applications in preventing oxidative damage in biological systems.

Insecticidal Effects

In agricultural contexts, this compound has been evaluated for its insecticidal properties. It has been found to repel certain pests such as aphids and whiteflies . The biological activity against these pests may be attributed to its olfactory characteristics which disrupt their feeding behavior.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of various terpenoids including 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol. The results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL depending on the bacterial strain tested .

Case Study 2: Antioxidant Properties

In a controlled experiment examining the antioxidant capacity of several compounds using DPPH (2,2-diphenylpicrylhydrazyl) assay methods, 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol demonstrated a high percentage inhibition of free radicals at concentrations as low as 50 µg/mL .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|---|

| 3,7,11,15-tetramethyl-6,10,14-hexadecatrien-1-ol | C20H36O | 292.5 g/mol | Yes | Yes |

| Other Terpenoids | Varies | Varies | Varies | Varies |

Q & A

Q. What computational tools predict metabolic pathways and biodegradation products?

- Methodological Answer : Apply tools like EAWAG-BBD Pathway Prediction to model oxidative degradation (e.g., hydroxylation at allylic positions). Validate predictions with microbial consortia incubations and LC-MS metabolomics. Studies on diterpenoid metabolism in Pseudomonas spp. provide a framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.